molecular formula C7H11NO B1528710 1-(Furan-3-yl)propan-2-amine CAS No. 860115-32-8

1-(Furan-3-yl)propan-2-amine

Cat. No.: B1528710
CAS No.: 860115-32-8
M. Wt: 125.17 g/mol
InChI Key: PLXMPVWLDQPMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-yl)propan-2-amine is an organic compound featuring a furan ring attached to a propan-2-amine group

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that 1-(Furan-3-yl)propan-2-amine may interact with various biological targets, depending on its specific structure and functional groups.

Mode of Action

Furan-containing compounds are known to interact with their targets in various ways, leading to different biological effects . The exact interaction of this compound with its targets would depend on the specific chemical structure of the compound and the nature of the target.

Biochemical Pathways

Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)propan-2-amine can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of furan with propyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reductive Amination: This method involves the reaction of furan-3-carbaldehyde with propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Furan-3-yl)propan-2-amine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of 1-(furan-3-yl)propan-1-ol.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various amides and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

  • Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid and its derivatives.

  • Reduction: 1-(furan-3-yl)propan-1-ol.

  • Substitution: Various amides and other substituted derivatives.

Scientific Research Applications

1-(Furan-3-yl)propan-2-amine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(Furan-3-yl)ethanone

  • 1-(Furan-3-yl)ethanol

  • 1-(Furan-3-yl)propan-1-ol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-(furan-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXMPVWLDQPMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-3-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(Furan-3-yl)propan-2-amine
Reactant of Route 3
1-(Furan-3-yl)propan-2-amine
Reactant of Route 4
Reactant of Route 4
1-(Furan-3-yl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
1-(Furan-3-yl)propan-2-amine
Reactant of Route 6
1-(Furan-3-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.